molecular formula C8H8N2O B096991 5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 17288-40-3

5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B096991
Key on ui cas rn: 17288-40-3
M. Wt: 148.16 g/mol
InChI Key: WTIFEVSWZUSXQL-UHFFFAOYSA-N
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Patent
US06358972B1

Procedure details

To a mixture of 5-methoxy-4-aza-1H-indole(7.0 g, 47 mmol) and potassium hydroxide (9.2 g, 165 mmol) in 350 mL of methanol was added 1-methyl-4-piperidone (9.86 mL, 80 mmol) in one portion. The reaction was heated at reflux temperature overnight, and cooled to room temperature. The resulting precipitate was collected, and the filtrate was concentrated to a minimal volume. A second crop of crystals was collected, washed with cold methanol, and combined with the previous crop to afford 9.0 g (79%) of the title compound. MS(m/e): 243 (M+). EA calculated for C14H17N3O: C, 69.11; H, 7.04; N, 17.27. Found: C, 69.22; H, 7.13; N, 17.47.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
9.86 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1N=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[OH-].[K+].[CH3:14][N:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1.[CH3:22]O>>[CH3:1][O:2][C:3]1[CH:22]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:18]1[CH2:17][CH2:16][N:15]([CH3:14])[CH2:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC=1N=C2C=CNC2=CC1
Name
Quantity
9.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.86 mL
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a minimal volume
CUSTOM
Type
CUSTOM
Details
A second crop of crystals was collected
WASH
Type
WASH
Details
washed with cold methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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